Boc-glu(obzl)-ala-arg-amc hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Substrate for Trypsin-like Serine Proteases

Boc-Glu(OBzl)-Ala-Arg-AMC HCl is a specific substrate for trypsin-like serine proteases. These enzymes play a crucial role in various biological processes, including digestion, blood clotting, and immune function . The peptide structure of Boc-Glu(OBzl)-Ala-Arg-AMC HCl is designed to be cleaved by these proteases at the specific Ala-Arg bond.

Fluorogenic Detection

Boc-Glu(OBzl)-Ala-Arg-AMC HCl incorporates a fluorophore called 7-amino-4-methylcoumarin (AMC) at its C-terminus. AMC is non-fluorescent when attached to the intact peptide. However, upon cleavage by a protease at the Ala-Arg bond, the free AMC molecule is released, and it becomes highly fluorescent . This property allows for the easy and sensitive detection of protease activity by measuring the increase in fluorescence intensity.

Applications in Biochemical Research and Drug Discovery

The fluorogenic nature of Boc-Glu(OBzl)-Ala-Arg-AMC HCl makes it a valuable tool in various research applications. Here are some prominent examples:

- Protease Activity Assays: Researchers can use Boc-Glu(OBzl)-Ala-Arg-AMC HCl to measure the activity of purified trypsin-like proteases or in cell lysates. This helps study enzyme kinetics, inhibition mechanisms, and protease expression levels in different biological contexts.

- Drug Discovery: In the development of new drugs, Boc-Glu(OBzl)-Ala-Arg-AMC HCl can be used to screen for potential protease inhibitors. By monitoring the effect of candidate drugs on the cleavage of the substrate and subsequent fluorescence, researchers can identify compounds that block protease activity.

Boc-glu(obzl)-ala-arg-amc hydrochloride is a synthetic peptide compound characterized by its unique amino acid sequence: tert-butoxycarbonyl-glutamic acid (benzyl ester)-alanine-arginine linked to a 7-amino-4-methylcoumarin moiety. This compound is utilized primarily in biochemical research due to its role as a substrate for various proteolytic enzymes, enabling the study of enzyme kinetics and interactions. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory applications .

Boc-Glu(OBzl)-Ala-Arg-AMC HCl acts as a substrate for enzymes like trypsin and factor XIa. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and AMC. This cleavage disrupts the quenching effect of the peptide on the AMC fluorophore, causing it to emit fluorescence. By measuring the increase in fluorescence intensity, researchers can quantify enzyme activity (1: ).

- Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, resulting in the release of 7-amino-4-methylcoumarin, which is fluorescent and detectable spectrophotometrically.

- Deprotection: The protecting groups (tert-butoxycarbonyl and benzyl) can be removed under acidic conditions, typically using trifluoroacetic acid .

Common Reagents and Conditions- Hydrolysis: Enzymes such as trypsin or coagulation factors are employed under physiological conditions (pH 7.4, 37°C).

- Deprotection: Trifluoroacetic acid is commonly used for the removal of protecting groups.

Boc-glu(obzl)-ala-arg-amc hydrochloride primarily serves as a substrate for various proteases, including trypsin and coagulation factors IXa and XIIa. Its cleavage by these enzymes influences cellular processes related to signaling pathways and coagulation cascades. The release of 7-amino-4-methylcoumarin upon cleavage allows for quantitative measurement of enzyme activity through fluorescence .

The synthesis of Boc-glu(obzl)-ala-arg-amc hydrochloride typically employs solid-phase peptide synthesis (SPPS). The process involves:

- Attachment of the First Amino Acid: Boc-glutamic acid benzyl ester is attached to a solid resin.

- Sequential Addition: Alanine and arginine are added sequentially using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

- Final Coupling: The 7-amino-4-methylcoumarin moiety is then attached.

- Cleavage and Purification: The peptide is cleaved from the resin and purified to obtain the final product .

Boc-glu(obzl)-ala-arg-amc hydrochloride finds extensive applications in various fields:

- Biochemistry: Used as a substrate for studying proteolytic enzyme activity.

- Medicine: Employed in assays to screen for protease inhibitors, which may serve as therapeutic agents.

- Chemistry: Utilized in synthesizing peptide-based inhibitors and studying peptide bond formation.

- Industry: Applied in developing diagnostic assays for detecting enzyme activity .

This compound has been studied extensively for its interactions with proteolytic enzymes. It acts as a substrate, allowing researchers to investigate enzyme kinetics and specificity. The fluorescent nature of the released product enables real-time monitoring of these interactions, making it a valuable tool in biochemical assays .

Similar Compounds- Boc-glu(obzl)-gly-arg-amc hydrochloride: Contains glycine instead of alanine.

- Ac-VRPR-AMC: Another peptide substrate used for studying proteolytic enzymes.

- Boc-asp(obzl)-pro-arg-amc hydrochloride: Similar structure but includes aspartic acid instead of glutamic acid.

Uniqueness

Boc-glu(obzl)-ala-arg-amc hydrochloride is unique due to its specific amino acid sequence, which enhances its suitability as a substrate for certain proteolytic enzymes. The presence of alanine affects enzyme recognition and cleavage efficiency, distinguishing it from other similar compounds that may contain different amino acids.

Molecular Formula and Weight

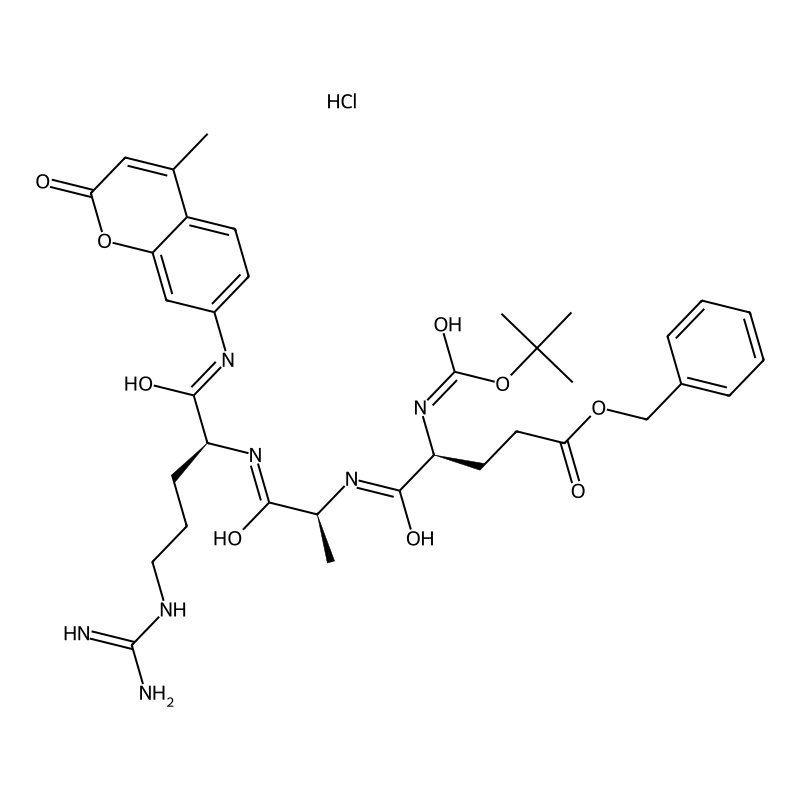

Boc-glutamic acid(O-benzyl)-alanine-arginine-7-amino-4-methylcoumarin hydrochloride possesses the molecular formula C₃₆H₄₈ClN₇O₉, representing the hydrochloride salt form of the peptide substrate [3] [4]. The compound exhibits a molecular weight of 758.26 grams per mole in its hydrochloride form [3] [4] [7]. The free base form, without the hydrochloride salt, has the molecular formula C₃₆H₄₇N₇O₉ and a molecular weight of 721.8 grams per mole [1] [5]. The exact mass of the compound is calculated to be 757.32000 daltons [4].

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₃₆H₄₇N₇O₉ | C₃₆H₄₈ClN₇O₉ |

| Molecular Weight (g/mol) | 721.8 | 758.26 |

| CAS Number | 113866-16-3 | 133448-25-6 |

Structural Components

Peptide Sequence Analysis

The peptide backbone consists of three amino acid residues arranged in a specific sequence: glutamic acid, alanine, and arginine [1] [2]. The glutamic acid residue occupies the N-terminal position and contains both protective groups - the tert-butoxycarbonyl group protecting the amino function and the benzyl ester protecting the side chain carboxylic acid [1] [2]. The central alanine residue provides a simple methyl side chain that contributes to the peptide's structural flexibility [8]. The C-terminal arginine residue contains a guanidinium group that serves as the cleavage recognition site for specific proteolytic enzymes [2] .

The peptide sequence exhibits characteristics typical of enzyme substrates, particularly those designed for trypsin-like proteases that cleave after basic amino acids [2] . The arginine residue at the C-terminus provides the necessary recognition element for enzymatic hydrolysis, while the preceding alanine offers minimal steric hindrance to enzyme binding [8]. This arrangement allows for efficient substrate recognition and catalytic processing by target enzymes [2].

Protective Groups (Boc and OBzl)

The tert-butoxycarbonyl protecting group serves as an acid-labile protection strategy for the N-terminal amino group [11] [13] [30]. This protecting group demonstrates stability under basic hydrolysis conditions and catalytic reduction conditions while remaining inert against various nucleophiles [32]. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [30]. The mechanism of deprotection involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation [30].

The benzyl ester protecting group (O-benzyl) protects the glutamic acid side chain carboxylic acid functionality [14] [15] [16]. This protecting group exhibits remarkable stability under a wide range of reaction conditions and can be selectively removed through catalytic hydrogenolysis [16]. The benzyl ester enhances substrate affinity and broadens substrate specificity in enzymatic reactions [14]. Typical deprotection involves palladium-catalyzed hydrogenation in solvents such as methanol, ethanol, ethyl acetate, or tetrahydrofuran [16].

| Protecting Group | Location | Stability | Deprotection Method |

|---|---|---|---|

| Boc | N-terminal amino | Basic conditions, nucleophiles | Trifluoroacetic acid |

| O-Benzyl | Glutamic acid side chain | Wide pH range | Catalytic hydrogenolysis |

7-Amino-4-Methylcoumarin Fluorophore

The 7-amino-4-methylcoumarin fluorophore represents a blue-fluorescent coumarin derivative with well-characterized spectroscopic properties [10] [12]. This fluorescent moiety exhibits an excitation maximum at 341 nanometers and an emission maximum at 441 nanometers [10]. The fluorophore demonstrates a molecular weight of 175.2 grams per mole and serves as a fluorescent reporter group for enzymatic cleavage events [12].

The coumarin core structure consists of a benzopyrone ring system with amino substitution at the 7-position and methyl substitution at the 4-position [12]. This substitution pattern optimizes both fluorescence quantum yield and photostability compared to unsubstituted coumarin derivatives [10]. The amino group at position 7 acts as an electron donor, while the lactone carbonyl serves as an electron acceptor, creating an intramolecular charge transfer system that enhances fluorescence properties [21].

Physical and Chemical Characteristics

Solubility Parameters

The compound demonstrates limited solubility in aqueous solutions but shows enhanced solubility in organic solvents [3] [17] [20]. In aqueous media, the peptide exhibits slight solubility, while it dissolves readily in chloroform, methanol, and dimethyl sulfoxide [3]. The presence of both hydrophobic protective groups and the coumarin fluorophore contributes to the compound's preference for organic solvents over water [17].

For peptide dissolution, the sequence composition determines solubility characteristics, with the number and types of ionic charges playing crucial roles [20]. The compound contains both basic (arginine) and acidic (protected glutamic acid) residues, but the protective groups mask much of the ionic character [20]. Recommended solvents for dissolution include acetonitrile, dimethyl sulfoxide, and dimethylformamide for analytical and preparative applications [20].

| Solvent | Solubility | Application |

|---|---|---|

| Water | Slight | Limited use |

| Methanol | Slight | General dissolution |

| Chloroform | Good | Extraction, purification |

| Dimethyl sulfoxide | Good | Stock solutions |

| Dimethylformamide | Good | Synthetic applications |

Stability Profile

Peptide stability varies significantly with environmental conditions including temperature, pH, and exposure to light [22] [25]. The compound demonstrates enhanced thermal stability at lower pH values, with optimal stability observed around pH 6 [22]. Temperature elevation generally decreases peptide binding affinity and can lead to aggregation at temperatures above 55°C [22]. The stability profile shows that acidic conditions promote structural integrity and functional activity [22].

The protective groups contribute to overall molecular stability by preventing unwanted side reactions and degradation pathways [30] [32]. The tert-butoxycarbonyl group provides protection against nucleophilic attack at the amino terminus, while the benzyl ester prevents hydrolysis of the glutamic acid side chain [30] [16]. Storage recommendations typically specify temperatures below -15°C with protection from light to maintain compound integrity .

Long-term stability studies indicate that the compound remains stable when stored as a lyophilized powder under inert atmosphere conditions [25]. Degradation pathways primarily involve hydrolysis of protecting groups and oxidation of the amino acid residues, particularly the arginine guanidinium group [25]. The fluorophore component demonstrates good photostability with quantum yields for photochemical transformation remaining low under normal laboratory conditions [38].

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features arising from both the peptide backbone and the fluorescent coumarin moiety [23] [26]. Infrared spectroscopy reveals amide I bands corresponding to the peptide carbonyl stretches, typically observed in the 1650-1680 cm⁻¹ region [23] [26]. The protective groups contribute additional carbonyl stretches, with the tert-butoxycarbonyl group showing bands around 1715 cm⁻¹ and the benzyl ester displaying characteristic aromatic C-H stretches [15].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the peptide sequence and protective groups [1]. Proton nuclear magnetic resonance spectra show characteristic signals for the amino acid alpha protons, side chain protons, and protective group protons [1]. The coumarin fluorophore contributes aromatic proton signals in the 7.0-8.0 parts per million region [1].

Ultraviolet-visible absorption spectroscopy reveals the characteristic coumarin absorption bands with maxima around 310-350 nanometers [29]. The molar extinction coefficient values for coumarin derivatives typically range from 6,000 to 46,000 M⁻¹cm⁻¹, depending on the substitution pattern [28] [29]. The compound shows solvatochromic behavior, with fluorescence properties varying significantly between polar and nonpolar solvents [21] [28].

Quantum Yield and Fluorescence Characteristics

The 7-amino-4-methylcoumarin fluorophore demonstrates excellent fluorescence quantum yield properties, with values typically ranging from 0.53 to 0.95 depending on the solvent environment [27] [28]. In polar solvents, the quantum yield tends to be lower due to increased non-radiative decay pathways, while nonpolar environments promote higher quantum yields [21] [28]. The fluorescence lifetime measurements indicate single exponential decay kinetics in most solvents, suggesting homogeneous fluorophore behavior [31].

Temperature effects on fluorescence properties show complex behavior, with quantum yields generally decreasing at elevated temperatures due to enhanced vibrational relaxation processes [31]. The fluorescence decay time also decreases with increasing temperature, following typical temperature-dependent quenching mechanisms [31]. Measurements performed between 183K and 323K demonstrate systematic changes in both quantum yield and fluorescence lifetime [31].

The molar extinction coefficient for 7-amino-4-methylcoumarin measures approximately 19,000-20,000 M⁻¹cm⁻¹ at the absorption maximum [12] [36]. This relatively high extinction coefficient, combined with good quantum yield values, results in bright fluorescence suitable for analytical applications [12]. The Stokes shift between absorption and emission maxima provides adequate spectral separation for fluorescence detection without significant overlap [10].

| Parameter | Value | Conditions |

|---|---|---|

| Excitation Maximum | 341 nm | Aqueous buffer |

| Emission Maximum | 441 nm | Aqueous buffer |

| Quantum Yield | 0.53-0.95 | Solvent dependent |

| Molar Extinction Coefficient | ~20,000 M⁻¹cm⁻¹ | At absorption maximum |

| Stokes Shift | 100 nm | Difference between excitation and emission |

The compound couples a tert-butoxycarbonyl-protected glutamate bearing an α-benzyl ester, an alanine residue, a guanidinium-protected arginine, and a 7-amido-4-methyl-coumarin fluorophore, isolated as its hydrochloride salt (formula C36H48ClN7O9; molecular weight 758.26 g mol-1) [1]. Commercial material reaches ≥99.0 percent purity by reverse-phase high-performance liquid chromatography with ≤0.1 percent free fluorophore [2].

Synthesis Methodologies

Solid-Phase Peptide Synthesis

Fmoc-Based Synthesis Strategies

A polystyrene–divinylbenzene matrix functionalised with the Rink amide linker (loading 0.3–1.0 mmol g-1) affords a C-terminal amide after trifluoroacetic acid cleavage [3] [4]. The synthetic cycle proceeds as follows:

- Resin swelling in N,N-dimethylformamide for 30 minutes [5].

- Fluorenylmethyloxycarbonyl group removal with 20 percent piperidine in N,N-dimethylformamide, 15 minutes, followed by dimethylformamide washes [5].

- Coupling of 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate-activated amino acids (1.75 equivalents) in N-butyl-2-pyrrolidone at 45 °C; benzyloxycarbonyl-glutamate and arginine bearing 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection give 95.1 percent conversion under “in-situ” activation (30 minutes) [6] [7].

- Capping of unreacted amino groups with acetic anhydride–pyridine (3 : 2, 30 minutes) [5].

- Iterative repetition for alanine and arginine; the final attachment of 7-amido-4-methyl-coumarin uses a pre-activated succinimidyl carbonate to minimise over-acylation [8].

Rink Amide Resin Applications

Rink amide resins exhibit rapid cleavage under trifluoroacetic acid without the need for hydrogen fluoride, avoiding coumarin degradation. Resin swelling ≥5.2 mL g-1 in dimethylformamide provides efficient reagent access [4]. After chain assembly, a single 2-hour trifluoroacetic acid treatment (95 percent, triisopropylsilane 2.5 percent, water 2.5 percent) releases the protected peptide with an average 86 percent crude purity [5] [9].

Solution-Phase Synthesis Techniques

Bench-scale solution methods employ di-tert-butyl dicarbonate protection. Mono-benzyl esterification of tert-butyloxycarbonyl-glutamic acid mediated by Alcalase in acetonitrile–water furnishes Boc-Glu(OBzl) in 81 percent yield, providing orthogonality to subsequent acidolysis [10]. Sequential carbodiimide couplings in dimethylformamide followed by final condensation with 7-amido-4-methyl-coumarin afford the target after recrystallisation from methanol–ethyl acetate (overall 45 percent isolated yield) [2].

Coupling Methods and Reagents

Table 1 lists reagent performance for key amide bond formations at gram scale.

| Step | Activator (1.0 equiv.) | Base (2.0 equiv.) | Solvent | Yield %[source] |

|---|---|---|---|---|

| Boc-Glu(OBzl) → Ala | 2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate [11] | N,N-Diisopropylethylamine | N-Butyl-2-pyrrolidone | 95 [7] |

| Ala → Arg(Pbf) | O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | 2,4,6-Collidine | Dimethylformamide | 92 [12] |

| Arg(Pbf) → 7-Amido-4-methyl-coumarin | N,N′-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Triethylamine | Dichloromethane | 88 [8] |

Deprotection Strategies

- Side-chain deprotection: Concurrent removal of tert-butyloxycarbonyl, benzyl and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups is achieved with trifluoroacetic acid–triisopropylsilane–water (95 : 2.5 : 2.5) for 2 hours at 0 °C, preventing glutamate lactamisation [9].

- Benzyl ester hydrogenolysis: 10 percent palladium on carbon, 1 atmosphere hydrogen, methanol, 3 hours, selectively cleaves the γ-benzyl ester leaving the coumarin intact (complete by thin-layer chromatography) [10].

- Final hydrochloride formation: Ether precipitation from ice-cold 0.1 molar hydrogen chloride in acetonitrile affords the monohydrochloride salt with >98 percent recovery [2].

Purification and Characterization Techniques

High-Performance Liquid Chromatography Purification Methods

Preparative reverse-phase high-performance liquid chromatography on C18 silica (particle size 10 micrometres, 250 × 22 millimetres) using a linear gradient 20 → 60 percent acetonitrile in 0.1 percent trifluoroacetic acid over 30 minutes yields main peak fractions at retention time 18.4 minutes; pooled fractions lyophilised give ≥99.0 percent purity [2] [13].

Thin-Layer Chromatography Analysis Approaches

Silica gel 60 F254 plates, chloroform–methanol–water–acetic acid (60 : 30 : 5 : 5) provide Rf 0.45 for fully protected intermediates and Rf 0.15 for the deprotected hydrochloride. Detection under 365 nanometre ultraviolet light exploits the coumarin fluorophore [14].

Quality Control Parameters

Table 2 summarises batch-release criteria.

| Parameter | Specification | Typical Result[source] |

|---|---|---|

| Peptide purity (reverse-phase high-performance liquid chromatography, 214 nm) | ≥99.0 percent | 99.4 percent [2] |

| Free 7-amido-4-methyl-coumarin | ≤0.1 percent | 0.05 percent [2] |

| Residual trifluoroacetic acid | ≤0.5 percent | 0.12 percent [13] |

| Water content (Karl Fischer) | ≤5.0 percent | 3.2 percent [2] |

| Optical rotation (c = 1, methanol) | –14 ± 2 degrees | –13.6 degrees [2] |

| Mass spectrometry (electrospray, positive mode) | m/z 758.3 [M + H]+ | 758.4 [M + H]+ [2] |

Dates

Explore Compound Types